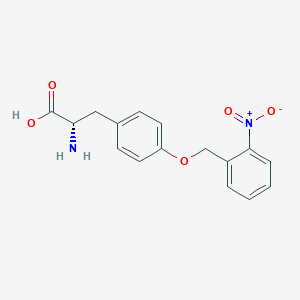
O-(2-Nitrobenzyl)-L-tyrosine
描述
O-(2-Nitrobenzyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the tyrosine is protected by a 2-nitrobenzyl group. This compound is often used in biochemical research due to its photolabile properties, meaning it can be activated or deactivated by light. This makes it particularly useful in studies involving controlled release of active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Nitrobenzyl)-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine with a 2-nitrobenzyl group. This can be achieved through a reaction with 2-nitrobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Types of Reactions:
Photolysis: this compound undergoes photolysis, where the 2-nitrobenzyl group is cleaved upon exposure to UV light, releasing the active L-tyrosine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common Reagents and Conditions:
Photolysis: UV light (typically around 365 nm) is used to induce the cleavage of the 2-nitrobenzyl group.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Photolysis: The major product is L-tyrosine, along with 2-nitrosobenzaldehyde.
Substitution Reactions: The products depend on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.
科学研究应用
O-(2-Nitrobenzyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis to control the release of functional groups.
Biology: Employed in studies involving controlled release of neurotransmitters or other bioactive molecules in cellular and molecular biology.
Medicine: Investigated for its potential in drug delivery systems where controlled release of the active drug is desired.
Industry: Utilized in the development of photodegradable polymers and materials for various industrial applications.
作用机制
The primary mechanism of action for O-(2-Nitrobenzyl)-L-tyrosine involves photolysis. Upon exposure to UV light, the 2-nitrobenzyl group absorbs the light energy and undergoes a photochemical reaction, resulting in the cleavage of the bond between the 2-nitrobenzyl group and the tyrosine. This releases the active L-tyrosine, which can then participate in biochemical processes. The molecular targets and pathways involved depend on the specific application but generally include interactions with enzymes, receptors, or other biomolecules.
相似化合物的比较
O-(2-Nitrobenzyl)-L-serine: Similar to O-(2-Nitrobenzyl)-L-tyrosine but with serine instead of tyrosine.
O-(2-Nitrobenzyl)-L-cysteine: Another similar compound where cysteine is used instead of tyrosine.
Uniqueness: this compound is unique due to its specific photolabile properties and the presence of the tyrosine moiety, which is involved in various biochemical pathways. Its ability to release active L-tyrosine upon light exposure makes it particularly valuable in studies requiring precise control over the release of bioactive molecules.
属性
IUPAC Name |
(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFOHNAFILVHGM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



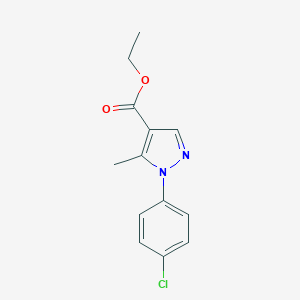
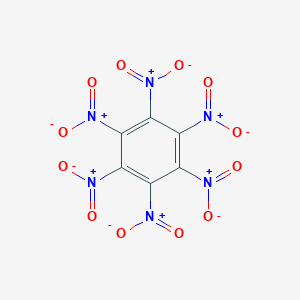

![(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B172734.png)
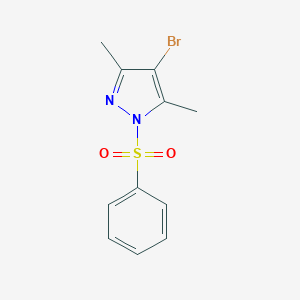
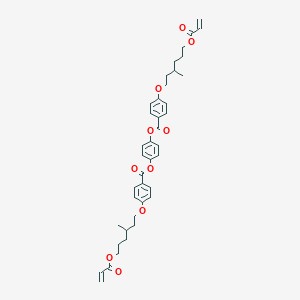
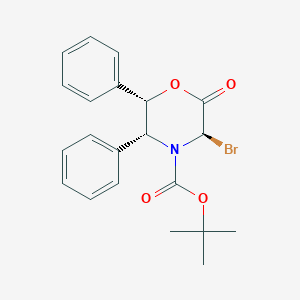
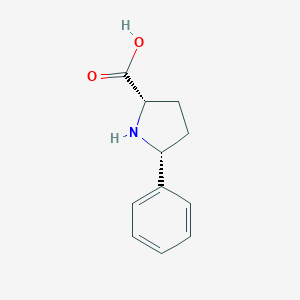
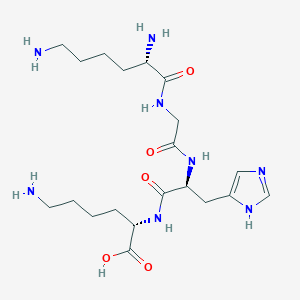
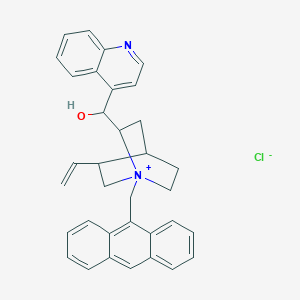
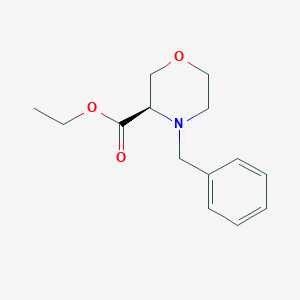

![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
